methyl 4,4-dimethylpent-2-enoate CAS 20664-51-1 physical properties
methyl 4,4-dimethylpent-2-enoate CAS 20664-51-1 physical properties
An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Utility of Methyl 4,4-dimethylpent-2-enoate
Executive Summary & Structural Significance
Methyl 4,4-dimethylpent-2-enoate (CAS 20664-51-1), also known as methyl (2E)-4,4-dimethyl-2-pentenoate, is a specialized α,β -unsaturated fatty acid ester[1]. Originally identified as a natural product isolated from the fungus Aspergillus candidus[2], this compound has garnered significant interest in advanced synthetic organic chemistry.
The defining architectural feature of this molecule is the presence of a bulky tert-butyl group (the 4,4-dimethyl moiety) directly adjacent to the conjugated enoate system. This specific structural arrangement imposes severe steric constraints that fundamentally alter both its macroscopic physical properties and its microscopic chemical reactivity. For drug development professionals and synthetic chemists, understanding how this steric bulk gates nucleophilic attacks and dictates transition-state geometries is critical for utilizing the compound as a building block in complex asymmetric syntheses[3].
Physicochemical Profiling and Steric Implications
The physical properties of methyl 4,4-dimethylpent-2-enoate deviate from those of typical linear unsaturated esters. The massive steric profile of the tert-butyl group reduces the molecule's effective surface area. Consequently, the intermolecular London dispersion forces are significantly weakened compared to its linear isomer (e.g., methyl 2-octenoate). This structural compactness results in a lower boiling point and altered solubility profiles[2].
Below is a consolidated table of the compound's quantitative physicochemical data:
| Property | Value | Causality / Note |
| Chemical Formula | C8H14O2 | Contains an α,β -unsaturated ester and a tert-butyl group[4]. |
| Molecular Weight | 142.20 g/mol | Standard mass for an 8-carbon unsaturated ester[4]. |
| Appearance | Colorless oil / crystalline solid | Typically an oil at room temperature, though highly pure samples may crystallize under specific conditions[2]. |
| LogP (Predicted) | 2.33 – 2.74 | Indicates moderate lipophilicity, suitable for organic partitioning[1]. |
| Boiling Point | ~150 °C – 160 °C (Est.) | Lower than linear analogs due to reduced van der Waals surface area from the spherical tert-butyl branching. |
| Density | ~0.89 g/cm³ (Est.) | The branched structure prevents tight molecular packing, lowering overall density. |
Chemical Reactivity: Steric Gating in Cycloadditions
In standard synthetic workflows, α,β -unsaturated esters are classic Michael acceptors and readily undergo 1,3-dipolar cycloadditions with diazoalkanes. Typically, the regiochemistry of these additions is governed by electronic effects, where the nucleophilic carbon of the diazo compound attacks the electrophilic β -carbon of the enoate.
However, methyl 4,4-dimethylpent-2-enoate exhibits an anomalous reactivity profile. When reacted with 2-diazopropane, the compound undergoes a reverse addition [5].
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The Causality of Reverse Addition: During a normal electronic addition, the transition state requires the incoming bulky 2-diazopropane molecule to eclipse the massive tert-butyl group at the γ -position of the enoate. The energetic penalty of this unfavorable steric eclipsing interaction is so high that it overrides the inherent electronic bias of the conjugated system[5]. As a result, the reaction proceeds via the kinetically favored reverse addition pathway, making this compound an excellent mechanistic probe for studying steric vs. electronic gating in transition states.
Experimental Workflow: Stereoselective Synthesis
Because commercial availability can be limited, researchers often synthesize (E)-methyl 4,4-dimethylpent-2-enoate de novo. The most reliable method is a thermodynamically controlled Wittig olefination using a stabilized ylide[3].
Self-Validating Protocol for (E)-Methyl 4,4-dimethylpent-2-enoate Synthesis:
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Step 1: Reagent Preparation: In an oven-dried flask under an argon atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous dichloromethane (DCM). The inert atmosphere is critical to prevent the oxidative degradation of the stabilized ylide.
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Step 2: Carbonyl Addition: Cool the reaction mixture to 0 °C using an ice bath. Add pivaldehyde (1.0 equivalent, 6.0 mmol) dropwise[3]. Mechanistic Note: The dropwise addition controls the localized thermal spikes of the exothermic reaction, while the low temperature ensures maximum stereocontrol.
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Step 3: Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. Because the ylide is stabilized by the ester carbonyl, the reaction is under thermodynamic control, heavily favoring the formation of the more stable trans (E) alkene.
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Step 4: Workup & Purification: Concentrate the reaction mixture in vacuo. Triturate the crude residue with a non-polar solvent mixture (pentane/diethyl ether 20:1)[3]. This specific solvent choice forces the bulk of the triphenylphosphine oxide byproduct to precipitate. Filter the suspension and purify the concentrated filtrate via silica gel column chromatography.
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Step 5: Analytical Validation: The success and stereopurity of the synthesis must be validated via 1 H NMR spectroscopy. The vinylic protons of the product will exhibit distinct doublets at δ 6.98 ppm and 5.74 ppm[3]. Crucially, the coupling constant must be J=15.9 Hz. A coupling constant of ~16 Hz is the definitive, self-validating proof that the alkene possesses the E (trans) geometry, confirming the protocol's success[3].
Mechanistic Workflow Visualization
The following diagram illustrates the synthetic pathway and the sterically gated cycloaddition logic described above.
Mechanistic workflow: Synthesis and sterically gated cycloaddition of CAS 20664-51-1.
References
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NP-Card for methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055). NP-MRD. Available at: [Link]
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2-Diazopropane - ResearchGate. ResearchGate. Available at:[Link]
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Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters. Universität zu Köln. Available at: [Link]

